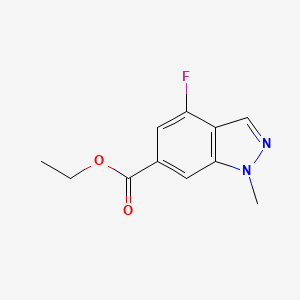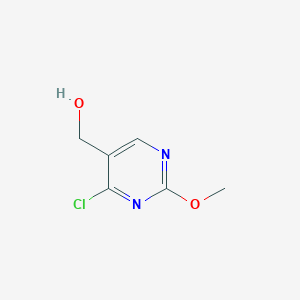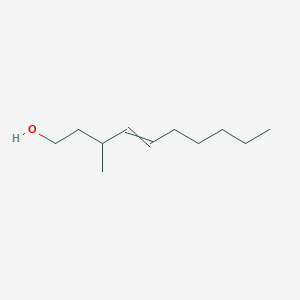
(Z)-3-Methyl-4-decen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Methyl-4-decen-1-ol: is an organic compound with the molecular formula C11H22O It is a type of unsaturated alcohol, characterized by the presence of a double bond in the Z-configuration (cis-configuration) and a hydroxyl group (-OH) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (Z)-3-Methyl-4-decen-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as methylmagnesium bromide, which is then reacted with an appropriate aldehyde or ketone to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of an alkyne. In this process, an alkyne is first hydroborated using diborane (BH) to form an organoborane intermediate, which is then oxidized with hydrogen peroxide (HO) to yield the alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-Methyl-4-decen-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl) or phosphorus tribromide (PBr).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Thionyl chloride (SOCl), phosphorus tribromide (PBr)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Methyl-4-decen-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: This compound is studied for its potential role as a pheromone in various insect species, aiding in the understanding of insect behavior and communication.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various medical conditions.
Industry:
Fragrance and Flavor Industry: Due to its pleasant odor, this compound is used in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism of action of (Z)-3-Methyl-4-decen-1-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. For example, as a pheromone, it may bind to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
(E)-3-Methyl-4-decen-1-ol: The E-isomer of the compound, differing in the configuration of the double bond.
3-Methyl-4-decanol: A saturated analog without the double bond.
4-Decen-1-ol: A similar compound with a different substitution pattern on the carbon chain.
Uniqueness:
Configuration: The Z-configuration of the double bond in (Z)-3-Methyl-4-decen-1-ol imparts unique chemical and physical properties compared to its E-isomer.
Reactivity: The presence of the double bond and hydroxyl group allows for a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-methyldec-4-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-11(2)9-10-12/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI Key |
JDCKKTBNCHNHRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



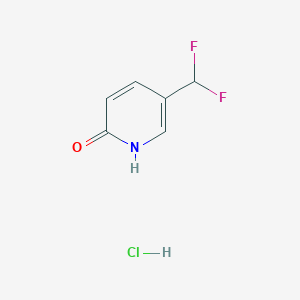
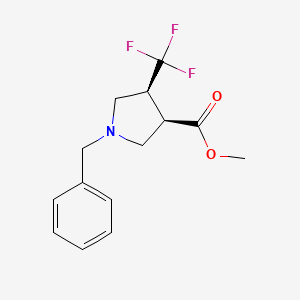

![6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13674557.png)
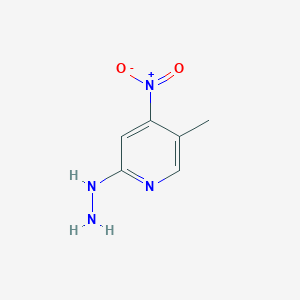
![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
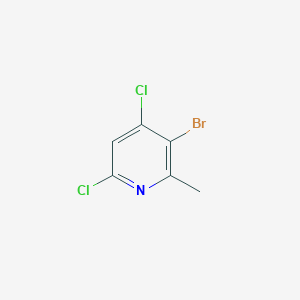
![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)


